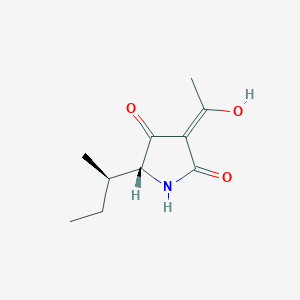
rel-(R)-3-Acetyl-5-((R)-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an acetyl group, a sec-butyl group, and a hydroxyl group attached to a pyrrolone ring, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolone ring, followed by the introduction of the acetyl and sec-butyl groups. The hydroxyl group is usually introduced through a selective oxidation process.
Pyrrolone Ring Formation: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Introduction of Acetyl Group: Acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of sec-Butyl Group: This step often involves a Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Selective Oxidation: The hydroxyl group can be introduced via oxidation using reagents like PCC (Pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods
In an industrial setting, the production of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one would involve optimizing these synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetyl group.
科学研究应用
Chemistry
In chemistry, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Medicine
In medicine, rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one has potential as a lead compound for drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.
作用机制
The mechanism of action of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The acetyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sec-butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the sec-butyl group, making it less hydrophobic.
5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one: Lacks the acetyl group, affecting its reactivity.
3-Acetyl-5-(®-sec-butyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one is unique due to the combination of its functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and biological interactions, setting it apart from similar compounds.
This detailed overview highlights the significance of rel-®-3-Acetyl-5-(®-sec-butyl)-4-hydroxy-1H-pyrrol-2(5H)-one in scientific research and its potential applications across different fields
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
(3Z,5R)-5-[(2R)-butan-2-yl]-3-(1-hydroxyethylidene)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,12H,4H2,1-3H3,(H,11,14)/b7-6-/t5-,8-/m1/s1 |
InChI 键 |
CGMTUJFWROPELF-KWTLAKOMSA-N |
手性 SMILES |
CC[C@@H](C)[C@@H]1C(=O)/C(=C(\C)/O)/C(=O)N1 |
规范 SMILES |
CCC(C)C1C(=O)C(=C(C)O)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


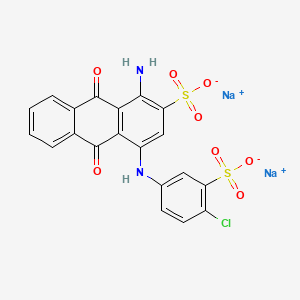
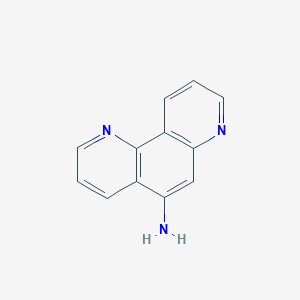
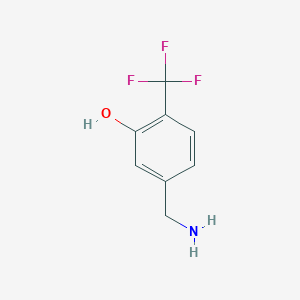
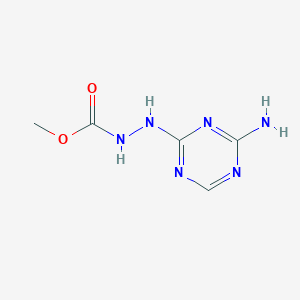
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

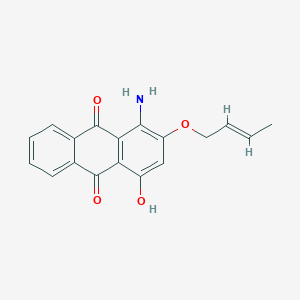
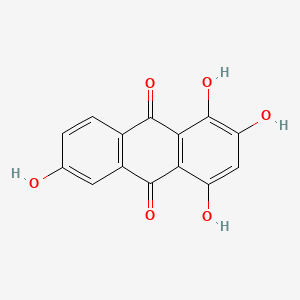
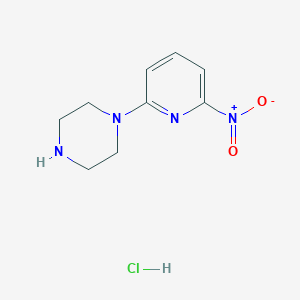

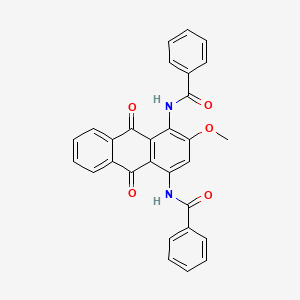
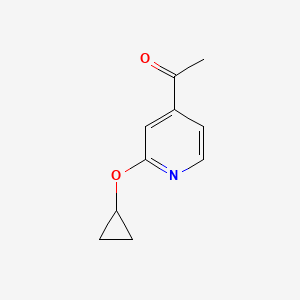
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B13130808.png)
